molecular formula C9H16BF3KNO2 B1489181 Potassium 1-Boc-pyrrolidine-3-trifluoroborate CAS No. 1430219-72-9

Potassium 1-Boc-pyrrolidine-3-trifluoroborate

Cat. No. B1489181
CAS RN: 1430219-72-9
M. Wt: 277.14 g/mol
InChI Key: ZZTWIERFLVKQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 1-Boc-pyrrolidine-3-trifluoroborate (K1-BOC-Pyr-3-TFB) is a chemical compound that is used in various scientific and laboratory applications. This compound is a salt of the organic compound pyrrolidine, which is an amine with a nitrogen-containing ring structure. The compound is often referred to as a “1,2-amino alcohol” due to its ability to form hydrogen bonds with other molecules. K1-BOC-Pyr-3-TFB is a white, crystalline solid that is soluble in water and other solvents. It is also known as 1-Boc-pyrrolidine-3-trifluoroborate (1-Boc-Pyr-3-TFB).

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

Potassium Boc-protected aminomethyltrifluoroborate has been synthesized successfully through a "one-pot" process. This compound facilitates Suzuki-Miyaura cross-coupling reactions with a variety of aryl and hetaryl chlorides, yielding good to excellent results. This process exemplifies its utility in organic synthesis, enabling the formation of complex molecules for further research applications (G. Molander & I. Shin, 2011).

Hydroboration and Functional Group Transformations

Potassium alkyltrifluoroborate salts have been shown to undergo hydroboration with pyridine borane at room temperature. This method offers a route to monoadducts, which can be transformed into synthetically useful intermediates. The technique underscores the importance of potassium 1-Boc-pyrrolidine-3-trifluoroborate in facilitating the synthesis of various boron-containing compounds, providing a foundation for further chemical transformations (J. Clay & E. Vedejs, 2005).

Nucleophilic Addition Reactions

The compound has also been utilized in the stereoselective nucleophilic addition to cyclic N-acyliminium ions. This reaction affords 5-substituted-pyrrolidin-2-ones predominantly as the anti diastereomer, showcasing the reagent's versatility in stereocontrolled synthesis (A. S. Vieira et al., 2009).

Palladium-Catalyzed Cross-Coupling

Furthermore, this compound has been employed in Palladium(0)-catalyzed cross-coupling reactions. This method provides chemo- and stereoselective access to (Z)-chloroolefins and trisubstituted alkenes, demonstrating the reagent's effectiveness in facilitating complex molecular constructions (Xavier Guinchard et al., 2009).

Biochemical Analysis

Biochemical Properties

Potassium 1-Boc-pyrrolidine-3-trifluoroborate plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The trifluoroborate moiety in this compound is known to participate in these reactions, enhancing the efficiency and selectivity of the coupling process . Additionally, it interacts with palladium catalysts, which are essential for the cross-coupling reactions .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes involved in these pathways . This compound can also impact gene expression, leading to changes in cellular metabolism and function . Studies have shown that this compound can alter the expression of genes related to metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes and proteins, modulating their activity and function . For instance, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . The trifluoroborate moiety in this compound is crucial for its binding interactions, enhancing its efficacy in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The degradation of this compound can lead to a decrease in its efficacy in biochemical reactions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance cellular function and metabolic activity . At higher doses, it may exhibit toxic or adverse effects, leading to cellular damage and dysfunction . Studies have identified specific dosage thresholds for this compound, beyond which its effects become detrimental to cellular health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes . This compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The trifluoroborate moiety in this compound plays a crucial role in its interactions with metabolic enzymes, enhancing its efficacy in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within cells can influence its activity and function, enhancing its efficacy in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interactions with biomolecules, enhancing its efficacy in biochemical reactions .

properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-4-7(6-14)10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTWIERFLVKQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1430219-72-9
Record name Borate(1-), [1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidinyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1430219-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium {1-[(t-butoxy)carbonyl]pyrrolidin-3-yltrifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 1-Boc-pyrrolidine-3-trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium 1-Boc-pyrrolidine-3-trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium 1-Boc-pyrrolidine-3-trifluoroborate
Reactant of Route 4
Potassium 1-Boc-pyrrolidine-3-trifluoroborate
Reactant of Route 5
Potassium 1-Boc-pyrrolidine-3-trifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium 1-Boc-pyrrolidine-3-trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.